molecular formula C23H24N2O B6303301 2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine CAS No. 1810761-34-2

2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine

Cat. No.: B6303301
CAS No.: 1810761-34-2
M. Wt: 344.4 g/mol
InChI Key: ZHSGVVKVNUWCEX-UHFFFAOYSA-N
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Description

2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes and are widely used in medicinal chemistry due to their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine typically involves multi-step organic reactions. One common method involves the condensation of appropriate substituted benzaldehydes with urea or thiourea, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or dimethylformamide (DMF).

For example, the synthesis might start with the reaction of 4-methoxybenzaldehyde with urea in the presence of a base like sodium ethoxide, leading to the formation of an intermediate. This intermediate can then undergo cyclization under acidic conditions to yield the desired pyrimidine ring structure. Further functionalization steps, such as alkylation or cyclopropanation, can be employed to introduce the propyl and cyclopropyl groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For instance, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogen atoms into the aromatic rings, resulting in halogenated derivatives.

Scientific Research Applications

2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA or RNA can lead to antiviral or anticancer activities by disrupting the replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-2-phenylpyrimidine: Lacks the propyl and cyclopropyl groups, which may affect its biological activity and chemical reactivity.

    2-Phenyl-4-(4-methoxyphenyl)-6-methylpyrimidine: Contains a methyl group instead of the propyl group, leading to differences in steric and electronic properties.

    2-Phenyl-4-(4-methoxyphenyl)-5-ethylpyrimidine: Similar structure but with an ethyl group instead of a propyl group, which can influence its pharmacological profile.

Uniqueness

2-Phenyl-4-(4-methoxyphenyl)-5-propyl-6-cyclopropylpyrimidine is unique due to the presence of both propyl and cyclopropyl groups, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural uniqueness may contribute to its distinct pharmacological activities and make it a valuable compound for further research and development.

Properties

IUPAC Name

4-cyclopropyl-6-(4-methoxyphenyl)-2-phenyl-5-propylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-3-7-20-21(16-10-11-16)24-23(18-8-5-4-6-9-18)25-22(20)17-12-14-19(26-2)15-13-17/h4-6,8-9,12-16H,3,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSGVVKVNUWCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C(N=C1C2CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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